molecular formula C10H11NO B15221988 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one

Cat. No.: B15221988
M. Wt: 161.20 g/mol
InChI Key: DTFDSZXXUMXKCB-UHFFFAOYSA-N
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Description

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one typically involves the reduction of cyclohepta[b]pyridine-5,9-dione. One common method includes the chemoselective and enantioselective reduction using specific reducing agents . Another approach involves the use of triisopropylsilyl trifluoromethanesulfonate as a reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include hydroxy derivatives, substituted pyridines, and various oxidized forms of the compound.

Scientific Research Applications

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an antagonist to certain receptors involved in neurogenic inflammation and vasodilation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one is unique due to its specific ring structure and the versatility it offers in chemical modifications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-6-2-1-5-9-8(10)4-3-7-11-9/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFDSZXXUMXKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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